L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine
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Overview
Description
L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine is a peptide compound composed of seven amino acids: L-alanine, L-threonine, L-proline, L-tryptophan, L-proline, L-threonine, and L-valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the pure peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine can undergo various chemical reactions, including:
Oxidation: Involving the tryptophan residue, which can be oxidized to form kynurenine.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.
L-Phenylalanyl-L-proline: A dipeptide with different structural and functional properties.
L-Methionyl-L-threonyl-L-glutamine: A tripeptide with distinct biological activities.
Uniqueness
L-Alanyl-L-threonyl-L-prolyl-L-tryptophyl-L-prolyl-L-threonyl-L-valine is unique due to its specific sequence and the presence of tryptophan, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
787621-30-1 |
---|---|
Molecular Formula |
C37H54N8O10 |
Molecular Weight |
770.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H54N8O10/c1-18(2)28(37(54)55)41-34(51)29(20(4)46)42-33(50)27-13-8-14-44(27)35(52)25(16-22-17-39-24-11-7-6-10-23(22)24)40-32(49)26-12-9-15-45(26)36(53)30(21(5)47)43-31(48)19(3)38/h6-7,10-11,17-21,25-30,39,46-47H,8-9,12-16,38H2,1-5H3,(H,40,49)(H,41,51)(H,42,50)(H,43,48)(H,54,55)/t19-,20+,21+,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
UYVCXXOGOBNFBY-SBILVXIASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(C)N |
Origin of Product |
United States |
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